molecular formula C17H30O4 B13434993 [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate

Cat. No.: B13434993
M. Wt: 298.4 g/mol
InChI Key: DJXDBVJEBSDJOY-ONPHEMOESA-N
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Description

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate typically involves multi-step organic reactions. The process begins with the preparation of the dodecadiene backbone, followed by the introduction of the trimethyl groups and the triol functionality. The final step involves the acetylation of the hydroxyl groups to form the acetate ester. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and acetylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol: Lacks the acetate group, which may affect its reactivity and biological activity.

    3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Phosphate: Contains a phosphate group instead of an acetate group, leading to different chemical properties and applications.

Uniqueness

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

[(2E,6S,7S)-6,7-dihydroxy-3,7,11-trimethyldodeca-2,10-dienyl] acetate

InChI

InChI=1S/C17H30O4/c1-13(2)7-6-11-17(5,20)16(19)9-8-14(3)10-12-21-15(4)18/h7,10,16,19-20H,6,8-9,11-12H2,1-5H3/b14-10+/t16-,17-/m0/s1

InChI Key

DJXDBVJEBSDJOY-ONPHEMOESA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H](CC/C(=C/COC(=O)C)/C)O)O)C

Canonical SMILES

CC(=CCCC(C)(C(CCC(=CCOC(=O)C)C)O)O)C

Origin of Product

United States

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